Methyl 4-bromocinnoline-6-carboxylate

Description

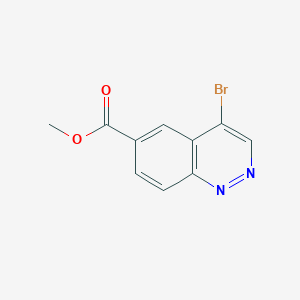

Methyl 4-bromocinnoline-6-carboxylate is a halogenated cinnoline derivative characterized by a bromine atom at the 4-position and a carboxylate ester group at the 6-position of the cinnoline ring. Cinnoline, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyridazine ring, serves as the core structure. The bromine substituent enhances electrophilic reactivity, while the carboxylate ester group improves solubility and facilitates further synthetic modifications.

Properties

Molecular Formula |

C10H7BrN2O2 |

|---|---|

Molecular Weight |

267.08 g/mol |

IUPAC Name |

methyl 4-bromocinnoline-6-carboxylate |

InChI |

InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-3-9-7(4-6)8(11)5-12-13-9/h2-5H,1H3 |

InChI Key |

YWSHXACMWSJRBM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=NC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromocinnoline-6-carboxylate can be synthesized through several methods. One common approach involves the bromination of cinnoline derivatives followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The esterification step involves the use of methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromocinnoline-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 4-bromocinnoline-6-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-bromocinnoline-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Heterocyclic Carboxylates

| Compound Name | Core Structure | Substituents | Key Differentiators | Biological/Reactivity Insights |

|---|---|---|---|---|

| This compound | Cinnoline | Br (4), COOCH₃ (6) | Pyridazine ring fusion; dual functionality | Enhanced electrophilicity for coupling reactions |

| Methyl 4-bromo-6-fluoropyridine-3-carboxylate () | Pyridine | Br (4), F (6), COOCH₃ (3) | Fluorine at 6-position; ester at 3 | Higher polarity; distinct metabolic stability |

| Methyl 4-bromoisoquinoline-6-carboxylate () | Isoquinoline | Br (4), COOCH₃ (6) | Benzene fused to pyridine (vs. pyridazine) | Stronger π-π stacking; altered binding affinity |

| Methyl 6-bromoquinoline-4-carboxylate () | Quinoline | Br (6), COOCH₃ (4) | Benzene fused to pyridine; inverted substituents | Improved solubility; varied antimicrobial activity |

| Methyl 4-bromo-3-methyl-1H-indole-6-carboxylate () | Indole | Br (4), CH₃ (3), COOCH₃ (6) | Five-membered pyrrole ring | Increased steric hindrance; modified kinase inhibition |

Key Insights from Comparative Analysis:

Core Structure Influence: Cinnoline vs. Quinoline/Isoquinoline: The pyridazine ring in cinnoline introduces distinct electronic properties compared to pyridine-based cores (e.g., quinoline, isoquinoline). This affects aromaticity, dipole moments, and interactions with biological targets . Indole Derivatives: Indole’s pyrrole ring confers greater nucleophilicity but reduces thermal stability compared to cinnoline .

Halogen Effects: Bromine at the 4-position (as in this compound) enables Suzuki-Miyaura cross-coupling reactions, a feature shared with methyl 4-bromoisoquinoline-6-carboxylate . Fluorine substituents (e.g., in pyridine derivatives) increase electronegativity and metabolic resistance but reduce steric bulk compared to bromine .

Carboxylate Position: The 6-carboxylate group in cinnoline derivatives optimizes hydrogen-bonding interactions in protein binding pockets, similar to methyl 6-bromoquinoline-4-carboxylate .

Biological Activity

Methyl 4-bromocinnoline-6-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological properties, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C10H8BrN

- Molecular Weight : 254.08 g/mol

- CAS Number : 882679-96-1

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Research has suggested that compounds in the cinnoline family can inhibit certain enzymes and receptors, which may lead to cytotoxic effects on cancer cells.

Enzyme Inhibition

One study highlighted the compound's ability to inhibit nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in NAD+ biosynthesis. This inhibition can disrupt cellular metabolism in cancer cells, leading to increased cytotoxicity. The structure-activity relationship indicates that modifications on the cinnoline scaffold can enhance potency against Nampt .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 5.2 | Nampt inhibition |

| MCF-7 (breast cancer) | 4.8 | Induction of apoptosis |

| A549 (lung cancer) | 6.1 | Cell cycle arrest at G2/M phase |

The compound demonstrated significant cytotoxicity across multiple cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

- Study on Nampt Inhibition :

- Apoptosis Induction :

- Cell Cycle Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.